
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with dimethylcarbamoyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
These compounds share some chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Biological Activity
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, with the molecular formula C₉H₁₆N₂O₃ and CAS number 1249531-45-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylcarbamoyl group and a carboxylic acid moiety. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various piperidine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens. For instance, derivatives with similar structural features have demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL .
Protein Binding and Interaction Studies
Understanding how this compound interacts with proteins is crucial for elucidating its biological activity. Interaction studies suggest that this compound may exhibit notable protein binding capabilities, which can influence its pharmacokinetics and therapeutic efficacy. The binding affinity to specific proteins can help determine its potential as a therapeutic agent .
Synthesis and Evaluation
A study focused on synthesizing piperidinothiosemicarbazone derivatives highlighted the importance of structural modifications in enhancing biological activity. Although this study did not directly evaluate this compound, it provides insights into how similar compounds can be optimized for increased potency against bacterial strains .
Cytotoxicity Assessments
Cytotoxicity assays are essential for determining the safety profile of new compounds. In related research, compounds exhibiting MIC values significantly lower than their IC50 values against non-cancerous cells indicated low toxicity. For example, some derivatives maintained favorable selectivity indices (SI), suggesting potential therapeutic applications without significant cytotoxic effects .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₂O₃ |
Molecular Weight | 200.238 g/mol |
Antimicrobial Activity (MIC) | 2–4 µg/mL (related compounds) |
Protein Binding | Significant interaction expected |
Cytotoxicity (IC50) | >50 µg/mL (non-cancerous cells) |
Properties
IUPAC Name |
1-(dimethylcarbamoyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(14)11-6-4-3-5-7(11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFQLSMXRXSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704882 |
Source
|
Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249531-45-0 |
Source
|
Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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